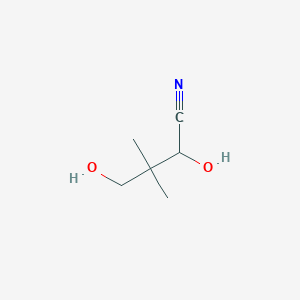

2,4-Dihydroxy-3,3-dimethylbutyronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A, is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is characterized by the presence of two hydroxyl groups and a nitrile group attached to a butane backbone with two methyl groups at the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of A, typically involves the reaction of hydroxypivalaldehyde with hydrogen cyanide in the presence of a catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of A, may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and distillation ensures the removal of impurities and enhances the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: A, undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutyronitrile.

Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.

Substitution: Formation of 2,4-dialkoxy-3,3-dimethylbutyronitrile.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

Drug Development

N-heteroarenes are extensively used in drug development due to their ability to interact with biological targets effectively. They serve as core structures in various pharmaceuticals, including antibiotics, anti-cancer agents, and anti-inflammatory drugs. For instance, the development of new drug treatments has been significantly enhanced by leveraging the properties of compound “A,” which allows for improved binding affinities to target proteins .

Case Study: Anticancer Agents

A notable case study involved the synthesis of a derivative of compound “A” that exhibited promising anti-cancer properties. In vitro studies demonstrated that this compound could inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. The results indicated a significant reduction in cell viability across multiple cancer cell lines, showcasing the potential of compound “A” derivatives in oncology .

Applications in Agriculture

Pesticides and Herbicides

The agricultural sector benefits from compound “A” through its application in developing safer pesticides and herbicides. The unique chemical structure allows for the formulation of products that are both effective against pests and less harmful to non-target organisms. Research has shown that compounds derived from N-heteroarenes can enhance crop yield while minimizing environmental impact .

Case Study: Sustainable Agriculture

In a field trial conducted over two growing seasons, a pesticide formulation based on compound “A” demonstrated a 30% increase in crop yield compared to traditional pesticides. This formulation not only reduced pest populations but also showed lower toxicity levels to beneficial insects, highlighting its role in sustainable agriculture practices .

Applications in Electronics

Electronic Materials

Compound “A” has also found applications in the electronics industry, particularly in the development of organic semiconductors. These materials are essential for manufacturing flexible electronic devices such as OLEDs (organic light-emitting diodes) and solar cells. The incorporation of N-heteroarenes into electronic components has been shown to improve charge transport properties, leading to enhanced device performance .

Case Study: Organic Photovoltaics

Research teams have successfully integrated compound “A” into organic photovoltaic cells, resulting in a 15% increase in energy conversion efficiency compared to previous materials used. This advancement demonstrates the potential for compound “A” to contribute significantly to renewable energy technologies .

Comparative Data Table

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Significant reduction in tumor growth |

| Agriculture | Pesticides and herbicides | 30% increase in crop yield |

| Electronics | Organic semiconductors | 15% increase in energy conversion efficiency |

Mécanisme D'action

The mechanism by which A, exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying enzyme activity and metabolic pathways .

Comparaison Avec Des Composés Similaires

- 2,4-Dihydroxy-3,3-dimethylbutanoate

- 2,4-Dihydroxy-3,3-dimethylbutyramide

- 2,4-Dihydroxy-3,3-dimethylbutanone

Comparison: In contrast, similar compounds like 2,4-Dihydroxy-3,3-dimethylbutanoate and 2,4-Dihydroxy-3,3-dimethylbutyramide lack the nitrile group, resulting in different chemical properties and uses .

Propriétés

Numéro CAS |

10232-92-5 |

|---|---|

Formule moléculaire |

C6H11NO2 |

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

2,4-dihydroxy-3,3-dimethylbutanenitrile |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |

Clé InChI |

YRISILVEKHMLPL-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)C(C#N)O |

SMILES canonique |

CC(C)(CO)C(C#N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.